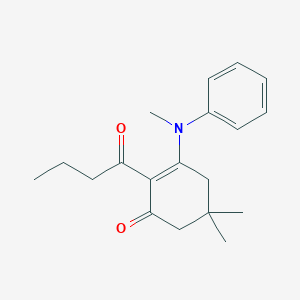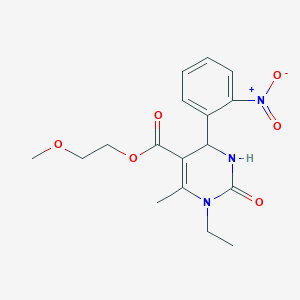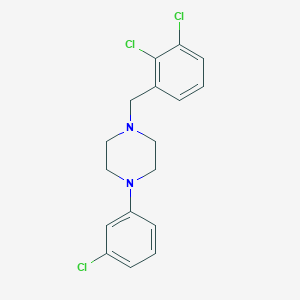![molecular formula C25H25BrN2O3 B416340 3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B416340.png)
3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C25H25BrN2O3. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide typically involves multiple steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride.
Amination Reaction: The 4-tert-butylbenzoyl chloride is then reacted with 4-aminophenylamine to form 4-[(4-tert-butylbenzoyl)amino]phenylamine.
Bromination: The resulting compound is then brominated using bromine or a brominating agent to introduce the bromine atom.
Methoxylation: Finally, the compound undergoes a methoxylation reaction to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-butylbenzoyl chloride
- tert-Butyl (4-bromophenyl)carbamate
- 4-Bromo-3-methylaniline
Uniqueness
3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the tert-butyl and methoxy groups provide steric hindrance and electronic effects that influence its interactions with molecular targets.
Propiedades
Fórmula molecular |
C25H25BrN2O3 |
|---|---|
Peso molecular |
481.4g/mol |
Nombre IUPAC |
3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H25BrN2O3/c1-25(2,3)18-8-5-16(6-9-18)23(29)27-19-10-12-20(13-11-19)28-24(30)17-7-14-22(31-4)21(26)15-17/h5-15H,1-4H3,(H,27,29)(H,28,30) |
Clave InChI |
YLXRZHNMGSAKDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B416259.png)

![[2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B416264.png)

![2-Butyryl-3-[4-(2-butyryl-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B416268.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B416277.png)
![2-[5-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-methylbenzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416278.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methoxybenzenesulfenyl cyanide](/img/structure/B416284.png)
![2-[5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-methylbenzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416286.png)
![4-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methoxyphenyl thiocyanate](/img/structure/B416289.png)
![2-[2-chloro-5-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416291.png)
![5-({3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylanilino}methylene)-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B416292.png)
![6-(3,5-Dimethyl-1H-pyrazol-4-ylsulfanyl)-2H-[1,2,4]triazine-3,5-dione](/img/structure/B416298.png)
